

# PVP-VA (Copovidone): A Functional Excipient Validated for Continuous Manufacturing

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## Compound of Interest

Compound Name: Pvp-VA

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An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals

The paradigm shift in pharmaceutical manufacturing from batch processing to continuous manufacturing (CM) has necessitated a re-evaluation of excipient performance and functionality. Polyvinylpyrrolidone-vinyl acetate (**PVP-VA**), a copolymer of N-vinylpyrrolidone and vinyl acetate, has emerged as a versatile and highly functional excipient well-suited for the demands of continuous processes such as twin-screw wet granulation (TSWG) and continuous direct compression (CDC). Its unique properties, including high plasticity and excellent binding capacity, contribute to robust and efficient manufacturing of solid oral dosage forms.

This guide provides an objective comparison of **PVP-VA** (commonly known as Kollidon® VA 64) with other widely used excipients, supported by experimental data from various studies. Detailed experimental protocols and visual workflows are presented to aid researchers in their evaluation and implementation of **PVP-VA** in continuous manufacturing platforms.

## Performance Comparison in Continuous Manufacturing

The selection of appropriate excipients is critical to ensure a stable and efficient continuous manufacturing process. The following tables summarize the comparative performance of **PVP-VA** against other common binders in key continuous manufacturing processes.

## Twin-Screw Wet Granulation (TSWG)

TSWG is a key technology in continuous manufacturing, offering significant advantages over traditional batch granulation. The choice of binder is crucial for achieving desired granule attributes within the short residence times of the process.

Table 1: Comparison of Binder Performance in Twin-Screw Wet Granulation

Parameter	PVP-VA (Kollidon® VA 64)	HPMC (e.g., Methocel® E15)	PVP (e.g., Kollidon® 30/K90)	PVA (Polyvinyl Alcohol)
Binder Effectiveness (L/S Ratio)*	Lower L/S ratio required for optimal granule strength[1]	Higher L/S ratio often required compared to PVP-VA[1][2]	Effective, but may require higher L/S ratios than PVP-VA[3]	Can be effective at low L/S ratios, particularly in insoluble formulations[2]
Granule Strength/Friability	Produces strong, low-friability granules[1]	Can produce strong granules, but may be less effective than PVP-VA at similar L/S ratios[2][3]	Yields strong granules[1]	Produces strong granules at low L/S-ratios, favorable for downstream processing[2]
Granule Size	Tends to produce larger granules[4][5]	Generally produces smaller granules compared to PVP-VA[5]	Can result in large granules, similar to PVP- VA[4][5]	Data on comparative granule size is limited.
Tablet Tensile Strength	High tensile strength achievable[5]	Can lead to lower tensile strength compared to PVP-VA[5]	Results in comparable tensile strength to other binders[5]	Granules show superior tableting performance[2]
Disintegration Time	Can lead to longer disintegration times in tablets with sufficient tensile strength[5]	May result in slower disintegration[5]	Can lead to prolonged disintegration[5]	Data on disintegration time is limited in comparative studies.

\*L/S Ratio (Liquid-to-Solid Ratio): A lower L/S ratio is generally preferred as it reduces the drying burden downstream, leading to a more efficient process.

## Continuous Direct Compression (CDC)

Direct compression is an economical and streamlined method for tablet production. In a continuous setup, the consistent flow and compressibility of the powder blend are paramount.

Table 2: Comparison of Binder Performance in Direct Compression

Parameter	PVP-VA (Kollidon® VA 64)	Microcrystallin e Cellulose (MCC)	HPMC	Povidone (PVP)
Compressibility/Binding Efficacy	Superior binding properties, leading to high tablet hardness even at low compression forces[6][7]	Good compressibility and binding capacity.	Lower binding efficacy compared to PVP-VA.[7]	Good binder, but generally less effective than PVP-VA in dry binding.[6]
Plasticity	High plasticity, which remains constant over a range of compression forces[6]	Exhibits plastic deformation.	Less plastic than PVP-VA.	Less plastic than PVP-VA.[6]
Flowability	Good flow properties.	Excellent flowability, often used as a filler-binder.	Flowability can be variable depending on the grade.	Generally has poorer flowability than PVP-VA.[6]
Tablet Tensile Strength	Results in high tensile strength tablets.[8]	Can produce tablets with high tensile strength.[8]	Yields tablets with lower tensile strength.[8]	Moderate tensile strength.[8]
Lubricant Sensitivity	Shows some lubricant sensitivity, but generally robust.[8]	Can be sensitive to lubrication, affecting tablet strength.	Data on lubricant sensitivity is limited in direct comparisons.	Can exhibit lubricant sensitivity.

## Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of excipient performance. The following are generalized protocols for key experiments cited in the comparison.

## Protocol 1: Evaluation of Binders in Continuous Twin-Screw Wet Granulation

Objective: To compare the granulation performance of different binders in a continuous twin-screw granulator.

Materials:

- Active Pharmaceutical Ingredient (API)
- Filler (e.g., Lactose, Dicalcium Phosphate)
- Binders to be evaluated (e.g., **PVP-VA**, HPMC, PVP) at a fixed concentration (e.g., 5% w/w)
- Granulating liquid (e.g., demineralized water)

Equipment:

- Continuous Twin-Screw Granulator (e.g., ConsiGma™-25)
- Loss-in-weight feeders
- Liquid delivery system (pump)
- Continuous fluid bed dryer (optional, for integrated lines)
- Sieve shaker with a range of mesh sizes
- Friability tester
- Tablet press
- Tablet hardness tester
- Disintegration tester

Methodology:

- Pre-blending: Prepare a physical blend of the API, filler, and the binder being tested.

- Feeder Calibration: Calibrate the loss-in-weight feeders for the powder blend and the liquid delivery system to ensure accurate and consistent dosing.
- Granulation:
  - Set the desired process parameters on the twin-screw granulator, such as screw speed (e.g., 300-900 rpm), powder feed rate (e.g., 10-25 kg/h ), and barrel temperature.[4][9]
  - Introduce the powder blend into the granulator.
  - Introduce the granulating liquid at varying liquid-to-solid (L/S) ratios.
  - Collect the wet granules at the outlet.
- Drying (if applicable): Dry the collected granules to a target moisture content using a fluid bed dryer.
- Granule Characterization:
  - Particle Size Distribution: Determine the particle size distribution of the dried granules using sieve analysis.
  - Friability: Measure the friability of the granules using a friabilator, typically with glass beads to provide mechanical stress.[9]
- Tableting: Compress the granules into tablets using a tablet press at a defined compression force.
- Tablet Characterization:
  - Hardness/Tensile Strength: Measure the crushing strength of the tablets and calculate the tensile strength.
  - Friability: Determine the friability of the tablets.
  - Disintegration Time: Measure the time required for the tablets to disintegrate in a specified medium.

- Dissolution: Evaluate the drug release profile in a suitable dissolution medium.

## Protocol 2: Evaluation of Binders in Continuous Direct Compression

Objective: To assess the performance of different binders in a continuous direct compression line.

Materials:

- Active Pharmaceutical Ingredient (API)
- Fillers (e.g., Microcrystalline Cellulose, Lactose)
- Binders to be evaluated (e.g., **PVP-VA**, MCC)
- Disintegrant
- Lubricant (e.g., Magnesium Stearate)

Equipment:

- Continuous Direct Compression Line (including feeders, blender, and tablet press)
- Powder rheometer or flow tester
- Tablet press with instrumentation for force and displacement measurements
- Tablet testing equipment (hardness, thickness, friability, disintegration, dissolution)

Methodology:

- Powder Characterization:
  - Flowability: Measure the flow properties of the individual excipients and the final blend (e.g., Carr's Index, Hausner Ratio, angle of repose).
  - Bulk and Tapped Density: Determine the densities to assess powder packing.

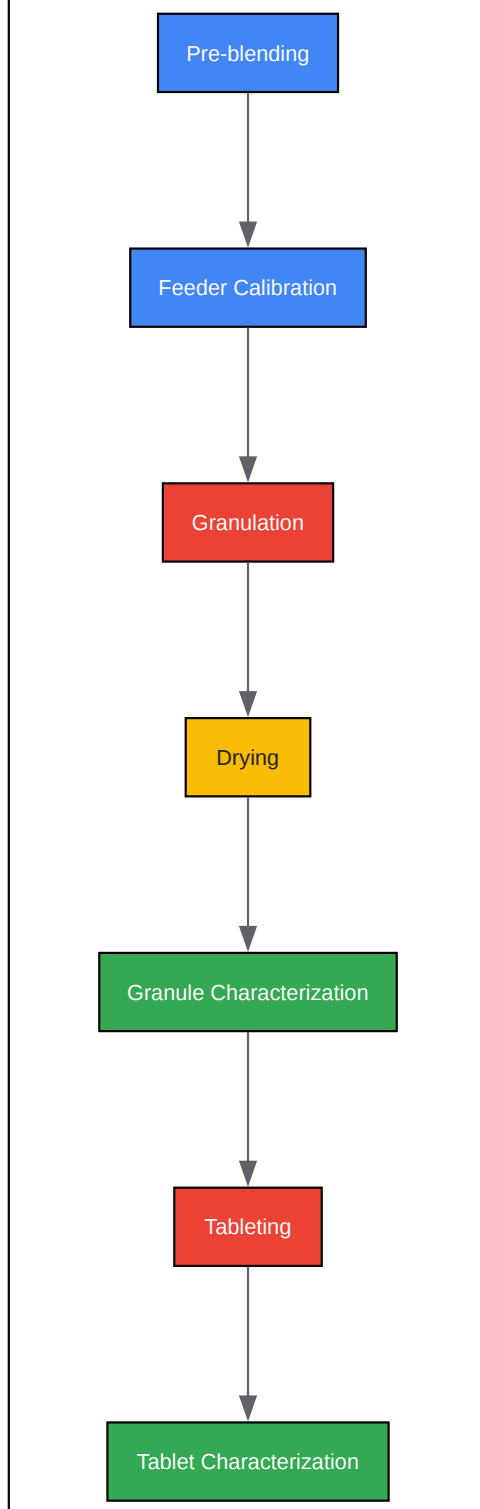


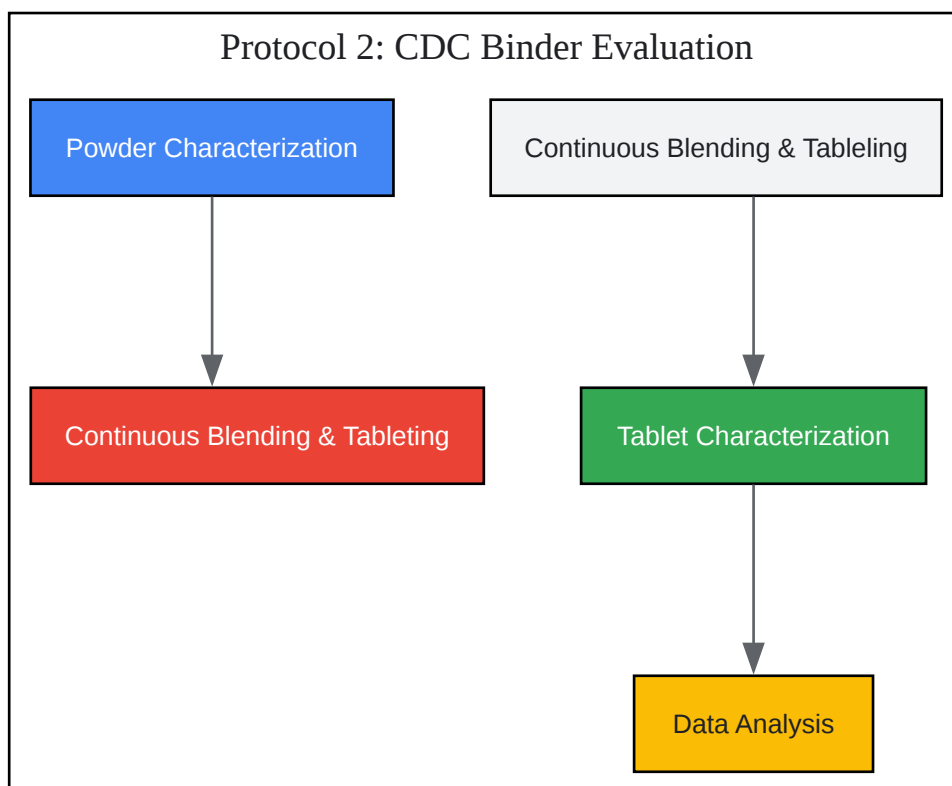
- Continuous Blending and Tableting:
  - Calibrate all feeders for the API and excipients.
  - Feed the components into a continuous blender at the desired ratios and total throughput.
  - Transfer the blend directly to the tablet press.
  - Compress tablets at various compression forces.
- Tablet Characterization:
  - Perform the same tablet characterization tests as described in Protocol 1 (Hardness/Tensile Strength, Friability, Disintegration Time, Dissolution).
- Data Analysis:
  - Construct tableability (tensile strength vs. compression pressure), compressibility (solid fraction vs. compression pressure), and compactibility (tensile strength vs. solid fraction) profiles.
  - Compare the performance of the different binders based on these profiles and other tablet quality attributes.

## Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.

## Protocol 1: TSWG Binder Evaluation





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